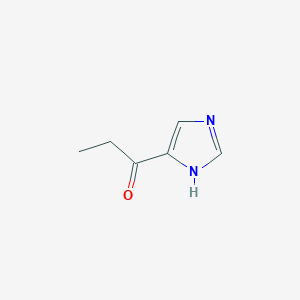

1-(1H-imidazol-4-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQYXTXNODUHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 1-(1H-imidazol-4-yl)propan-1-one and its Direct Analogues

The direct synthesis of 1-(1H-imidazol-4-yl)propan-1-one and its closely related derivatives involves several strategic approaches to construct the fundamental imidazole-propanone backbone.

Strategies for Constructing the 1-(1H-imidazol-4-yl)propan-1-one Backbone

The construction of the 1-(1H-imidazol-4-yl)propan-1-one backbone is a key focus in the synthesis of imidazole-based compounds. Imidazoles are a significant class of heterocyclic compounds due to their wide range of biological activities and therapeutic potential. researchgate.netnih.gov The imidazole (B134444) scaffold is a fundamental building block in drug design and discovery. researchgate.net Various methods have been developed for the synthesis of the imidazole core, which can then be further functionalized to produce the desired propanone derivative.

General methods for imidazole synthesis that can be adapted for this purpose include:

Debus Method: This method, first reported in 1858, involves the reaction of glyoxal, formaldehyde (B43269), and ammonia (B1221849) to form imidazole. pharmaguideline.com By using substituted starting materials, this method can be modified to produce substituted imidazoles.

Radiszewski Synthesis: This approach utilizes the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to yield 2,4,5-trisubstituted imidazoles. researchgate.net

Marckwald Synthesis: This method involves the reaction of an α-amino ketone with a cyanate, isothiocyanate, or thiocyanate (B1210189) to form a 2-mercaptoimidazole, which can then be dehydrogenated to the corresponding imidazole. pharmaguideline.com

Once the imidazole ring is formed, the propanone side chain can be introduced through various reactions, such as Friedel-Crafts acylation or by using an appropriate organometallic reagent.

Synthesis via Acylimidazole Intermediates

The use of acylimidazole intermediates provides a versatile route for the synthesis of 1-(1H-imidazol-4-yl)propan-1-one and its derivatives. Acylimidazoles are reactive species that can undergo various transformations.

One common approach involves the N-acylation of imidazole with a suitable acylating agent, such as an acyl chloride or anhydride. The resulting acylimidazole can then be rearranged or further reacted to introduce the propanoyl group at the C4 position of the imidazole ring.

For instance, a method for the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, involves the N-alkylation of imidazole with tert-butyl chloroacetate, followed by cleavage of the ester. nih.gov A similar strategy could be adapted using a propanoylating agent.

Synthetic Routes to N-Methyl-1H-imidazol-4-yl Propanones

The synthesis of N-methylated analogs of 1-(1H-imidazol-4-yl)propan-1-one is of particular interest due to the potential for altered biological activity. The introduction of a methyl group on the imidazole nitrogen can be achieved at different stages of the synthesis.

One strategy involves the initial N-methylation of a pre-formed imidazole ring, followed by the introduction of the propanone side chain. Alternatively, a starting material already containing an N-methylimidazole moiety can be utilized.

For example, a series of 1-methyl-4,5-diphenyl-1H-imidazole-2-yl derivatives were synthesized by reacting the corresponding imidazole with various reagents. researchgate.net A similar approach could be employed to introduce a propanone group.

Stereoselective Approaches in the Synthesis of 1-(1H-imidazol-4-yl)propanol Analogues

The reduction of the ketone in 1-(1H-imidazol-4-yl)propan-1-one leads to the corresponding propanol (B110389) analogue, 3-(1H-imidazol-4-yl)propan-1-ol. ontosight.ai The stereochemistry of the resulting alcohol can be crucial for its biological activity. Therefore, stereoselective synthetic methods are highly valuable.

Asymmetric reduction of the ketone can be achieved using various chiral reducing agents or catalysts. Proline and its derivatives have been shown to be effective organocatalysts for stereoselective Mannich reactions, which can be a precursor step to forming the chiral alcohol. wikipedia.org

For example, (S)-proline catalyzed Mannich reactions have been shown to favor the formation of the syn product. wikipedia.org This stereocontrol can be extended to the subsequent reduction step to yield a specific enantiomer of the propanol.

General Synthetic Strategies for Imidazole-Containing Ketones and Related Propanone Derivatives

Several general synthetic strategies are available for the synthesis of a broad range of imidazole-containing ketones, including propanone derivatives.

Mannich Reaction Based Syntheses for Imidazole-Propanones

The Mannich reaction is a powerful three-component condensation reaction that is widely used in organic synthesis. wikipedia.orgbyjus.com It involves the aminoalkylation of an acidic proton located next to a carbonyl group, using formaldehyde and a primary or secondary amine. byjus.com The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. The enol form of a carbonyl compound then attacks the iminium ion to form the Mannich base. wikipedia.org

This reaction has been successfully applied to the synthesis of various imidazole-containing compounds. mdpi.comnih.govplantarchives.orgdatapdf.com For instance, a series of β-aminoketone Mannich bases were synthesized through the N-alkylation of imidazole with 3-dimethylamino-1-aryl-1-propanone hydrochloride. mdpi.com In some cases, the Mannich reaction on imidazole can lead to substitution at both the nitrogen and carbon atoms of the ring, depending on the reaction conditions. datapdf.com

| Reaction | Reactants | Product | Reference |

| Mannich Reaction | Imidazole, 3-dimethylamino-1-aryl-1-propanone hydrochloride | β-aminoketone Mannich bases | mdpi.com |

| Mannich Reaction | 2-methyl-4-nitro-imidazole, amines | 3-substituted aminomethyl-5-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole-2-thiones | nih.gov |

| Mannich Reaction | 2,4,5-Triphenyl imidazole, formaldehyde, secondary amines | Triphenyl imidazole Mannich bases | plantarchives.org |

| Mannich Reaction | Imidazole, piperidine (B6355638), formaldehyde | N- and C-substituted imidazole Mannich bases | datapdf.com |

Precursor and Intermediate Chemistry in Imidazole-Propanone Synthesis

The synthesis of 1-(1H-imidazol-4-yl)propan-1-one relies on the strategic use of various precursors and intermediates that provide the necessary carbon and nitrogen atoms for the final structure.

Role of Cyanoimidazoles and Imidazole Carboxaldehydes

Cyanoimidazoles and imidazole carboxaldehydes are valuable precursors in the synthesis of imidazole derivatives. 5-Amino-4-(cyanoformimidoyl)-1H-imidazole, for example, can be prepared through the base-catalyzed cyclization of (Z)-N'-(2-amino-1,2-dicyanovinyl)formamidine. rsc.org This cyanoimidazole derivative is a reactive intermediate that can react with ketones to form dihydropurines. rsc.org

Imidazole-4-carboxaldehyde is another versatile precursor. msnchem.com It is used in the synthesis of various biologically active compounds, including inhibitors of C17,20-lyase, which are relevant for treating androgen-dependent prostate cancer. msnchem.com This aldehyde can be transformed into the propanone side chain through reactions such as a Grignard reaction with an ethylmagnesium halide followed by oxidation of the resulting secondary alcohol.

Utilization of Terpene Derivatives in Annulated Imidazole Synthesis

Terpene derivatives can serve as starting materials for the synthesis of annulated imidazole systems, which are imidazole rings fused with a terpene scaffold. researchgate.net Two main methods have been described for this purpose. Method A involves the condensation of terpene diketones and aldehydes, while Method B utilizes terpene monoximes and amines. researchgate.net Method B has been reported to give higher yields. researchgate.net These terpene-fused imidazoles have potential applications as ligands in catalysis. researchgate.net Although not directly leading to 1-(1H-imidazol-4-yl)propan-1-one, these methods highlight the versatility of imidazole synthesis from diverse starting materials.

Application of Glycidol (B123203) in Imidazole Propanediol (B1597323) Synthesis

Glycidol is a key building block in the synthesis of various compounds due to its reactive epoxide ring. bibliotekanauki.pl In the context of imidazole synthesis, glycidol can be used to introduce a propanediol side chain. The epoxide ring of glycidol can be opened by a nucleophile, such as the nitrogen of an imidazole ring, to form an N-substituted imidazole with a 2,3-dihydroxypropyl side chain. This would result in a compound structurally related to the target molecule, specifically an imidazole propanediol. The synthesis of glycidol itself can be achieved through methods such as the decarboxylation of glycerol (B35011) carbonate. google.comgoogle.com

Structural Modifications and Derivative Chemistry

Chemical Derivatization of the Propanone Moiety

The propanone side chain, specifically its carbonyl group, is a primary site for chemical transformations. These reactions typically involve nucleophilic addition to the carbonyl carbon, enabling the synthesis of various derivatives such as oximes, oxime esters, semicarbazones, and alcohols.

Formation of Oxime and Oxime Ester Derivatives

The ketone functional group of 1-(1H-imidazol-4-yl)propan-1-one can be readily converted into an oxime. This reaction is typically achieved by treating the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or potassium hydroxide. nih.gov The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon, which, after dehydration, yields the corresponding oxime, 1-(1H-imidazol-4-yl)propan-1-one oxime. nih.gov

Further derivatization of the oxime is possible through the formation of oxime esters. mdpi.com These compounds are synthesized by reacting the oxime with an acylating agent, such as an acyl halide or a carboxylic acid anhydride. researchgate.net For instance, the reaction of 1-(1H-imidazol-4-yl)propan-1-one oxime with a suitable carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) yields the corresponding oxime ester. mdpi.com These esters are valuable intermediates in organic synthesis. researchgate.net

| Reactant | Reagents | Product | Product Class |

| 1-(1H-imidazol-4-yl)propan-1-one | Hydroxylamine hydrochloride, Base | 1-(1H-imidazol-4-yl)propan-1-one oxime | Oxime |

| 1-(1H-imidazol-4-yl)propan-1-one oxime | Carboxylic Acid, Coupling Agent (e.g., EDCI) | 1-(1H-imidazol-4-yl)propan-1-one O-acyl oxime | Oxime Ester |

Semicarbazone Conjugation Reactions

Another common derivatization of the carbonyl group is the formation of a semicarbazone. This reaction involves the condensation of 1-(1H-imidazol-4-yl)propan-1-one with semicarbazide (B1199961) hydrochloride, typically in a buffered solution. The reaction proceeds via nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon, followed by elimination of a water molecule to form the C=N double bond characteristic of a semicarbazone. The resulting product is 1-(1H-imidazol-4-yl)propan-1-one semicarbazone.

| Reactant | Reagent | Product | Product Class |

| 1-(1H-imidazol-4-yl)propan-1-one | Semicarbazide hydrochloride | 1-(1H-imidazol-4-yl)propan-1-one semicarbazone | Semicarbazone |

Reductive Transformations of the Carbonyl Group to Alcohol

The carbonyl group of the propanone moiety can be reduced to a secondary alcohol, yielding 1-(1H-imidazol-4-yl)propan-1-ol. This transformation is a fundamental reaction in organic synthesis and can be accomplished using various reducing agents. researchgate.net Common laboratory-scale reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often used in protic solvents like methanol (B129727) or ethanol, and is chemoselective for aldehydes and ketones. researchgate.net The reaction involves the transfer of a hydride ion from the borohydride complex to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to give the alcohol.

| Reactant | Reagent | Product | Product Class |

| 1-(1H-imidazol-4-yl)propan-1-one | Sodium Borohydride (NaBH₄) | 1-(1H-imidazol-4-yl)propan-1-ol | Secondary Alcohol |

Modifications and Substitutions on the Imidazole (B134444) Ring

The imidazole ring itself is a key site for structural modification, allowing for N-substitution and its use as a synthon for building more complex fused heterocyclic systems. rsc.orgrsc.org

N-Substitution Strategies and Regioselectivity

The imidazole ring of 1-(1H-imidazol-4-yl)propan-1-one possesses two nitrogen atoms, designated N-1 and N-3. Due to proton tautomerism, the hydrogen atom can reside on either nitrogen, making the two positions chemically equivalent in the unsubstituted ring. However, upon reaction with an electrophile, such as an alkyl halide, a mixture of two regioisomers can be formed: the 1-(1-substituted-1H-imidazol-4-yl)propan-1-one and the 1-(3-substituted-1H-imidazol-5-yl)propan-1-one.

The control of regioselectivity in the N-alkylation of imidazoles is a significant challenge in synthetic chemistry. nih.gov The outcome of the reaction can be influenced by several factors, including the steric bulk of the substituent on the imidazole ring, the nature of the alkylating agent, the base used for deprotonation, and the solvent. beilstein-journals.org For example, direct alkylation under basic conditions often leads to a mixture of products. Regiospecific synthetic strategies may be required to obtain a single, desired isomer. nih.gov

| Reactant | Reagent | Potential Products | Product Class |

| 1-(1H-imidazol-4-yl)propan-1-one | Alkyl Halide (R-X), Base | 1-(1-Alkyl-1H-imidazol-4-yl)propan-1-one | N-1 Substituted Imidazole |

| 1-(1H-imidazol-4-yl)propan-1-one | Alkyl Halide (R-X), Base | 1-(1-Alkyl-1H-imidazol-5-yl)propan-1-one | N-3 (re-numbered as N-1) Substituted Imidazole |

Incorporation into Fused Imidazole Ring Systems

Imidazole-containing scaffolds are valuable starting points for the synthesis of fused heterocyclic systems, which are prevalent in biologically active compounds. rsc.org The core structure of 1-(1H-imidazol-4-yl)propan-1-one can be elaborated to construct bicyclic systems such as imidazopyridines or imidazopyrazines. This typically involves introducing appropriate functional groups onto the imidazole ring or the propanone side chain that can subsequently participate in an intramolecular cyclization reaction.

For example, a synthetic strategy could involve the introduction of an amino group at the C-5 position of the imidazole ring, followed by condensation with a 1,3-dicarbonyl compound. The resulting intermediate could then undergo cyclization to form a fused imidazopyridine ring system. The development of new protocols to access fused imidazole analogues is an active area of research. rsc.org

| Starting Scaffold | Synthetic Goal | Resulting System |

| 1-(1H-imidazol-4-yl)propan-1-one | Functionalization and Intramolecular Cyclization | Fused Imidazole Ring System (e.g., Imidazopyridine) |

Design and Synthesis of Molecular Hybrids and Conjugates Incorporating Imidazole-Propanone Scaffolds

The imidazole-propanone scaffold serves as a versatile building block in medicinal chemistry for the development of novel molecular hybrids and conjugates. The strategy of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, and a modified biological activity profile compared to the individual components. This approach has been successfully applied to the imidazole core, including scaffolds related to the imidazole-propanone structure, to generate compounds with a wide range of therapeutic potentials.

The combination of imidazole and benzodioxole moieties has been explored to create hybrid molecules with significant biological activities. The synthesis of these hybrids often involves multi-step reaction sequences.

One synthetic approach begins with an appropriate acetophenone (B1666503) derivative, which undergoes a series of transformations to build the final hybrid molecule. For instance, a four-step reaction sequence has been utilized to synthesize novel oximino esters incorporating both imidazole and benzodioxole functionalities. The structures of these synthesized compounds were confirmed using various spectroscopic methods, and in some cases, by single-crystal X-ray analysis, which unequivocally established the assigned chemical structures and the (E)-configuration of the oximino group. nih.gov

In another study, a series of hybrid compounds linking 1,4-benzodioxane (B1196944) and imidazolium (B1220033) salts were designed and synthesized. nih.gov The research highlighted that modifications such as the inclusion of a 2-methyl-benzimidazole or a 5,6-dimethyl-benzimidazole ring, along with substitution at the imidazolyl-3-position with a 4-phenylphenacyl group, were crucial for enhancing cytotoxic activity against human tumor cell lines. nih.gov

The research findings for some of these hybrid molecules have demonstrated notable antifungal and antitumor activities. For example, certain benzodioxole-imidazole molecular hybrids bearing ester functionalities have shown potent activity against fungal strains like Candida albicans, Candida tropicalis, Candida parapsilosis, and Aspergillus niger. nih.govresearchgate.net Specifically, compounds featuring a trifluoromethylphenyl moiety exhibited the most potent anti-Candida albicans activity. nih.govresearchgate.net Similarly, specific 1,4-benzodioxane-imidazolium salt hybrids displayed significant cytotoxic activity against K562, SMMC-7721, and A-549 human tumor cell lines, with one compound showing 4.5- and 4.7-fold lower IC50 values than cisplatin (B142131) in K562 and SMMC-7721 cells, respectively. nih.gov

Table 1: Research Findings on Imidazole-Benzodioxole Hybrid Molecules

| Compound Type | Key Synthetic Feature | Biological Activity Noted |

|---|---|---|

| Benzodioxole-imidazole oximino esters | Four-step synthesis from acetophenone derivatives | Antifungal activity against Candida and Aspergillus species nih.govresearchgate.net |

| 1,4-Benzodioxane-imidazolium salts | Hybridization of 1,4-benzodioxane and imidazolium salts | Cytotoxic activity against various human tumor cell lines nih.gov |

Pyrimidine (B1678525) and Thiadiazole Linkages with Imidazoles

Molecular hybridization has also been employed to link imidazole scaffolds with pyrimidine and thiadiazole rings, creating novel compounds with potential therapeutic applications. The synthesis of these hybrids often leverages the reactivity of the core heterocyclic structures to form stable linkages.

A notable strategy involves creating hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole hybrids. This approach connects two active pharmacophores, pyrimidine and thiazole, through a hydrazine (B178648) bridge to an imidazole-containing core. nih.govresearchgate.net The synthesis can result in a library of novel hybrid molecules. The structures of these compounds are typically validated using methods like single-crystal X-ray diffraction. nih.govresearchgate.net

Another synthetic route focuses on creating imidazole-1,3,4-thiadiazole core structures. A five-step linear synthesis has been developed to produce derivatives of benzoate (B1203000) imidazo-1,3,4-thiadiazole. mdpi.comnih.gov This design incorporates a 1,3,4-thiadiazole (B1197879) group as a key pharmacophore linked to a nitroimidazole moiety, often using p-aminobenzoic acid as a bridging group. mdpi.comnih.gov The synthesis of 1,3,4-thiadiazole derivatives can also be achieved by reacting appropriate precursor molecules with hydrazonoyl halides. nih.gov

Research into these hybrid molecules has revealed significant biological potential. For example, several hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole hybrids have demonstrated noteworthy inhibitory efficacy against the Mycobacterium tuberculosis H37Rv strain. nih.govresearchgate.net Furthermore, certain imidazole-1,3,4-thiadiazole hybrids have shown promising antiprotozoal activity, exhibiting inhibitory effects on the proliferation of Trypanosoma cruzi and Leishmania donovani. mdpi.comnih.gov

Table 2: Research Findings on Imidazole-Pyrimidine/Thiadiazole Hybrids

| Hybrid Type | Linkage | Synthetic Approach | Biological Activity Noted |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidine-thiazole | Hydrazineyl | Molecular hybridization connecting active pharmacophores | Antitubercular activity against M. tuberculosis H37Rv nih.govresearchgate.net |

| Imidazole-1,3,4-thiadiazole | Amide/Benzoate | Five-step linear synthesis using a bridging group | Antiprotozoal activity against T. cruzi and L. donovani mdpi.comnih.gov |

Piperazine (B1678402) and Piperidine (B6355638) Conjugations of Imidazole Moieties

The conjugation of piperazine and piperidine rings to an imidazole scaffold is a widely used strategy in drug design to modulate physicochemical properties and biological activity. The piperazine scaffold, in particular, is a privileged structure found in numerous biologically active compounds. nih.gov

The synthesis of piperazine-tagged imidazole derivatives can be achieved through the reaction of halo-substituted nitroimidazoles with piperazine nucleophiles. aabu.edu.jo For instance, 1-alkyl/aryl-5-bromo-2-alkyl-4-nitro-1H-imidazoles can react with various piperazine derivatives to yield a range of conjugated molecules. aabu.edu.jo Another approach involves a three-step pathway starting from a substituted imidazole-2-carbonitrile to create imidazole-1,2,4-oxadiazole-piperazine hybrids. nih.gov The synthesis of piperazine conjugates can also be designed to incorporate specific functionalities, such as maleimide (B117702) groups, to allow for further conjugation to larger molecules like proteins. nih.gov This often involves protective group chemistry and reductive amination reactions. nih.gov

For piperidine conjugations, synthetic routes may involve nucleophilic substitution reactions. For example, a tert-butyl protected piperidine derivative can be reacted with a benzimidazole (B57391) under basic conditions to form the C-N bond, followed by deprotection and coupling with other moieties. nih.gov

These conjugated molecules have been investigated for a variety of biological activities. Piperazine-tagged imidazole derivatives have shown antiproliferative effects against several human cancer cell lines, including MCF-7 (breast), PC3 (prostate), and HepG2 (liver). aabu.edu.jo Similarly, imidazole-1,2,4-oxadiazole-piperazine hybrids have demonstrated cytotoxic effects against a panel of cancer cell lines such as MDA-MB-231 (breast), MIA PaCa-2 (pancreatic), and HCT-116 (colorectal). nih.gov Molecular docking studies have suggested that these compounds can bind effectively to biological targets, such as in a hydrophobic pocket with polar contacts, providing a rationale for their observed activity. aabu.edu.jo

Table 3: Research Findings on Imidazole-Piperazine/Piperidine Conjugates

| Conjugate Type | Synthetic Method | Biological Activity Noted |

|---|---|---|

| Piperazine-tagged nitroimidazoles | Nucleophilic substitution of bromo-imidazoles with piperazines | Anticancer activity against HepG2 and MCF-7 cell lines aabu.edu.jo |

| Imidazole-1,2,4-oxadiazole-piperazine hybrids | Multi-step synthesis from imidazole-2-carbonitrile | Cytotoxic effects on various cancer cell lines (breast, pancreatic, prostate, etc.) nih.gov |

| Piperidin-4-yl-benzimidazol-2-one scaffold | Nucleophilic substitution and subsequent coupling reactions | NLRP3 inflammasome inhibition nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Conformation and Stereochemical Elucidation

Single Crystal X-ray Diffraction Analysis of Imine Configuration

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. In the context of imidazole (B134444) derivatives, this analysis is crucial for establishing the configuration of imines and related functionalities. For instance, the X-ray crystal structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine confirmed its (E)-configuration. researchgate.net The compound was found to crystallize in the monoclinic space group P21/c. researchgate.net The ability to obtain single crystals suitable for X-ray diffraction is a critical step in this process. mdpi.commdpi.comnih.gov The resulting data allows for the unambiguous assignment of stereochemistry, which is vital for understanding the molecule's biological activity and chemical reactivity. clockss.org

The structural analysis of related compounds, such as 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one, reveals that the asymmetric unit can contain multiple independent molecules with different conformations. iucr.orgnih.gov This highlights the conformational flexibility that can be present in such structures.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond individual molecular conformation, X-ray crystallography illuminates how molecules are arranged within the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking interactions. researchgate.net In many imidazole-containing compounds, classical N-H···N and C-H···N hydrogen bonds are primary drivers in forming the crystal structure. mdpi.comresearchgate.net

For example, in the crystal structure of (1H-imidazol-4-yl)methanol, two main hydrogen-bonding interactions are observed: one between the unprotonated imidazole nitrogen and a neighboring hydroxyl hydrogen, and another between a hydroxyl oxygen and the imidazole N-H group, leading to a two-dimensional network. researchgate.net Similarly, weak C-H···O and C-H···N interactions are observed in derivatives like 4-(1H-imidazol-1-yl)benzaldehyde. nih.gov In some cases, N-H···N hydrogen bonding can lead to the formation of dimers, creating eight-membered pseudo rings. nih.govnih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. iucr.orgresearchgate.net The inclusion of solvent molecules can also influence the crystal packing. mdpi.comiucr.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis for Structural Confirmation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.

For imidazole-containing compounds, the protons on the imidazole ring typically appear as distinct signals. For instance, in a deuterated chloroform (B151607) solution, the C-H protons at positions 4 and 5 of the imidazole ring can appear around δ 6.76 ppm, while the proton at position 2 can be found at δ 7.36 ppm. researchgate.net The proton of the -NH group in the imidazole ring can be observed as a singlet at approximately δ 12.7 ppm. researchgate.net The specific chemical shifts and splitting patterns of the propyl group in 1-(1H-imidazol-4-yl)propan-1-one would provide definitive confirmation of its structure. The integration of the peak areas in the ¹H NMR spectrum gives the ratio of the protons in different chemical environments. docbrown.info

Carbon-¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

In the case of imidazole derivatives, the carbon atoms of the imidazole ring have characteristic chemical shifts. For a substituted imidazole, the carbonyl carbon of the propanone group would be expected to appear significantly downfield. For example, in a related ketone, 1-(4-methoxyphenyl)propan-1-one, the carbonyl carbon signal is observed in the ¹³C NMR spectrum. nist.gov The chemical shifts of the imidazole ring carbons and the propyl chain carbons would allow for the complete elucidation of the carbon skeleton of 1-(1H-imidazol-4-yl)propan-1-one. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu

| Nucleus | Observed Chemical Shifts (ppm) for Related Imidazole Derivatives | Signal Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~12.7 | Singlet | Imidazole N-H |

| ¹H | ~7.36 | Singlet | Imidazole C2-H |

| ¹H | ~6.76 | Singlet | Imidazole C4/C5-H |

| ¹³C | ~196.6 | C=O (Ketone) | |

| ¹³C | ~153.2, ~141.2, ~119.6 | Imidazole Ring Carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds.

For 1-(1H-imidazol-4-yl)propan-1-one, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone. researchgate.net The N-H stretching vibration of the imidazole ring would likely appear as a broad band in the range of 3200-3500 cm⁻¹. researchgate.netdocbrown.info The C-N and C=C stretching vibrations of the imidazole ring would also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). The presence and position of these bands provide strong evidence for the molecular structure.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H (stretch, imidazole) | 3200 - 3500 (broad) |

| C=O (stretch, ketone) | 1650 - 1700 |

| C=C, C=N (stretch, imidazole ring) | ~1500 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 1-(1H-imidazol-4-yl)propan-1-one (C₆H₈N₂O), the molecular weight is 124.14 g/mol , and its monoisotopic mass is approximately 124.06 Da. nih.gov

In a typical mass spectrometry experiment, the molecule is ionized, often by protonation to form the molecular ion [M+H]⁺, which would have an m/z of approximately 125.07. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. mdpi.comresearchgate.net

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. The fragmentation of 1-(1H-imidazol-4-yl)propan-1-one is expected to occur at the weaker bonds, primarily adjacent to the carbonyl group and the imidazole ring. Common fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the ethyl group, resulting in an imidazol-4-yl-carbonyl cation.

Loss of small molecules: Elimination of neutral molecules like carbon monoxide (CO) or ethene (C₂H₄).

Predicted m/z values for common adducts and fragments of an isomeric compound, 1-(1H-imidazol-2-yl)propan-1-one, provide insight into the expected values for the 4-yl isomer. uni.lu

Table 1: Predicted Mass Spectrometry Data for C₆H₈N₂O Isomers

| Adduct/Fragment | Predicted m/z |

| [M]⁺ | 124.06 |

| [M+H]⁺ | 125.07 |

| [M+Na]⁺ | 147.05 |

| [M-H]⁻ | 123.06 |

| [M+H-H₂O]⁺ | 107.06 |

This interactive table is based on predicted data for an isomer and serves as an example.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of 1-(1H-imidazol-4-yl)propan-1-one and for its separation from reaction byproducts and starting materials.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the product. A small amount of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase. For imidazole-containing compounds, a common technique involves using a solvent system like dichloromethane/hexanes and visualizing the separated spots under UV radiation. mdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system and can be used to identify it and assess its purity.

Column Chromatography: For purification on a larger scale, column chromatography is often employed. This technique works on the same principles as TLC, using a column packed with a stationary phase (e.g., silica gel) through which the crude product is passed with a solvent system (eluent). Different components of the mixture travel through the column at different rates, allowing for their separation and the collection of the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for purity analysis. A solution of the compound is injected into a column containing a stationary phase, and a high-pressure pump forces a liquid mobile phase through the column. A detector records the elution of the compound, producing a chromatogram. The area of the peak corresponding to 1-(1H-imidazol-4-yl)propan-1-one can be used to quantify its purity with high accuracy.

Elemental Analysis for Compositional Verification

Elemental analysis, typically through combustion analysis, provides experimental verification of the compound's elemental composition. researchgate.net A precisely weighed sample of 1-(1H-imidazol-4-yl)propan-1-one is combusted in an excess of oxygen, and the resulting gases (carbon dioxide, water, and nitrogen) are collected and quantified.

The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared to the theoretical values calculated from the molecular formula (C₆H₈N₂O). Close agreement between the experimental and theoretical values confirms the empirical and molecular formula of the synthesized compound.

Table 2: Elemental Analysis Data for 1-(1H-imidazol-4-yl)propan-1-one (C₆H₈N₂O)

| Element | Theoretical % | Experimental % (Example) |

| Carbon (C) | 58.05 | 58.01 |

| Hydrogen (H) | 6.50 | 6.53 |

| Nitrogen (N) | 22.57 | 22.52 |

This interactive table provides theoretical values and illustrative experimental data.

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the intrinsic properties of 1-(1H-imidazol-4-yl)propan-1-one.

Theoretical modeling of 1-(1H-imidazol-4-yl)propan-1-one, often performed using methods like Hartree-Fock (HF) and DFT with basis sets such as 6-311G**, helps in determining the optimized geometry and conformational stability of the molecule. researchgate.net These calculations are essential for understanding the three-dimensional arrangement of atoms and identifying the most stable conformers. The analysis of the potential energy surface by scanning the torsion around the bonds connecting the imidazole (B134444) and propanone moieties can reveal the steric and electronic effects that govern the molecule's preferred conformation. scispace.com

Detailed geometric parameters, including bond lengths and angles, are typically in good agreement with experimental data where available. For instance, in related imidazole-containing structures, the imidazole ring is generally planar. acadpubl.eu The orientation of the propanone group relative to the imidazole ring is a key conformational feature. In the crystal structure of a related compound, 4-[4-(1H-Imidazol-4-yl)phenyl], the imidazole moieties were found to be slightly rotated out of the plane of the benzene (B151609) ring. nih.gov

Table 1: Selected Optimized Geometric Parameters for Imidazole Derivatives from DFT Calculations

| Parameter | Bond Length (Å) / Angle (°) | Method/Basis Set |

| C-N (imidazole ring) | Varies | B3LYP/6-311G |

| C=C (imidazole ring) | Varies | B3LYP/6-311G |

| C=O (propanone) | Varies | B3LYP/6-311G |

| Dihedral Angle | Varies | B3LYP/6-311G |

Vibrational spectroscopy, coupled with DFT calculations, provides a powerful tool for identifying the functional groups and understanding the vibrational modes of a molecule. The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.netresearchgate.net Scaling factors, such as 0.960 for B3LYP methods, are commonly used to correct for anharmonicity and other systematic errors. researchgate.netresearchgate.net

The analysis helps in assigning the observed spectral bands to specific vibrational motions, such as stretching, bending, and torsional modes of the imidazole ring and the propanone side chain. researchgate.net For example, the C=O stretching frequency is a characteristic and intense band in the IR spectrum.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Imidazole Compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 | ~3400 |

| C=O Stretch | ~1700 | ~1700 |

| Imidazole Ring Vibrations | 1500-1600 | 1500-1600 |

| C-H Stretch | 2900-3100 | 2900-3100 |

Note: This table is illustrative and based on typical values for imidazole-containing compounds as specific data for 1-(1H-imidazol-4-yl)propan-1-one was not found.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.orglibretexts.orgpearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.netlibretexts.org A smaller gap suggests that the molecule is more likely to be reactive. libretexts.org

For molecules with conjugated π systems, such as those containing imidazole rings, the HOMO-LUMO gap for π-π* transitions is generally smaller than in non-conjugated systems. libretexts.org The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net In many imidazole derivatives, the HOMO is often localized on the imidazole ring, indicating its electron-donating capability, while the LUMO may be distributed over other parts of the molecule. researchgate.net

Table 3: Frontier Orbital Energies and HOMO-LUMO Gap for an Imidazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | Varies |

| LUMO Energy | Varies |

| HOMO-LUMO Gap | ~4.0 - 4.4 |

Note: The values are based on a similar compound, (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide, and can vary depending on the specific structure and computational method. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wikipedia.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. acadpubl.eu

NBO analysis can identify significant donor-acceptor interactions, such as those involving the lone pairs of nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. acadpubl.eu The stabilization energy (E(2)) associated with these interactions quantifies their strength. For instance, a large E(2) value for an interaction like n(N) → π*(C=C) would indicate significant charge delocalization from the nitrogen lone pair to the π system of the imidazole ring. acadpubl.eu

Table 4: Significant NBO Interactions and Stabilization Energies for an Imidazole Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C-C) | Varies |

| LP(O) | σ(C-C) | Varies |

| π(C=C) | π*(C=C) | Varies |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used in drug discovery to predict how a ligand, such as 1-(1H-imidazol-4-yl)propan-1-one, might interact with a biological target, typically a protein. researchgate.net

Molecular docking studies can predict the binding affinity, often expressed as a binding energy (in kcal/mol), and the specific binding mode of a ligand within the active site of a target protein. researchgate.netnih.gov A more negative binding energy generally indicates a more stable protein-ligand complex. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for binding. researchgate.netnih.gov

Table 5: Illustrative Molecular Docking Results for Imidazole Derivatives with a Protein Target

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Imidazole Derivative A | Example Kinase | -8.5 | Lys72, Glu91, Asp184 |

| Imidazole Derivative B | Example Protease | -9.2 | His41, Cys145, Met165 |

Note: This table provides hypothetical examples of molecular docking results to illustrate the type of data obtained from such studies.

Elucidation of Protein-Ligand Binding Mechanisms

While specific studies on the protein binding of 1-(1H-imidazol-4-yl)propan-1-one are not detailed in the available research, the binding mechanisms of analogous compounds containing an imidazol-4-yl moiety have been elucidated, offering valuable insights. The interactions are primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and potential charge-transfer interactions.

A notable example is the gamma-secretase inhibitor Nirogacestat, which incorporates an imidazol-4-yl group. Cryogenic electron microscopy has shown that Nirogacestat binds to the presenilin 1 catalytic subunit of gamma-secretase. researchgate.net This interaction is stabilized by four hydrogen bonds, selectively blocking the enzyme's active site. researchgate.net The imidazole ring, with its nitrogen atoms, is well-suited to act as both a hydrogen bond donor and acceptor, a critical feature for specific protein-ligand recognition.

Similarly, studies on 4-(1H-imidazol-1-yl) aniline, used as a ligand in mixed-mode chromatography, demonstrate its ability to bind effectively to proteins like immunoglobulin G (IgG). This binding is robust even in high salt concentrations and is attributed to a combination of hydrophobic interactions, hydrogen bonding, and charge transfer interactions. nih.gov These examples underscore the versatility of the imidazole moiety in forming stable complexes with protein targets, a key consideration in drug design and molecular recognition.

Table 1: Examples of Protein-Ligand Interactions with Imidazole-Containing Compounds This table is based on data for analogous compounds to illustrate potential binding mechanisms.

| Compound/Ligand | Protein Target | Key Interactions Involving Imidazole Moiety | Reference |

|---|---|---|---|

| Nirogacestat | Gamma-secretase | Hydrogen bonding within the catalytic subunit | researchgate.net |

| 4-(1H-imidazol-1-yl) aniline | Immunoglobulin G (IgG) | Hydrophobic interactions, hydrogen bonding, charge transfer | nih.gov |

Quantum Chemical Calculations for Reactivity and Inhibition Efficiency

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the reactivity and potential inhibition efficiency of molecules like 1-(1H-imidazol-4-yl)propan-1-one. These methods analyze the electronic structure of a molecule to identify regions susceptible to chemical reactions. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. dntb.gov.ua For various imidazole derivatives studied as corrosion inhibitors, a lower energy gap has been correlated with increased inhibition efficiency. researchgate.netbohrium.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. dntb.gov.ua These maps highlight electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. dntb.gov.ua For imidazole-based compounds, the nitrogen atoms of the imidazole ring are typically identified as electron-rich centers, making them key sites for interactions, such as adsorption on metal surfaces or binding to biological targets. researchgate.nettandfonline.com These computational insights are crucial for understanding a molecule's chemical behavior and designing effective inhibitors. bohrium.com

Monte Carlo Simulations for Adsorption Behavior on Surfaces

Monte Carlo (MC) simulations are a computational technique used to model the adsorption of molecules onto surfaces, providing insights into material interactions at an atomic level. This method is particularly useful for understanding how a compound like 1-(1H-imidazol-4-yl)propan-1-one might behave as a corrosion inhibitor or interact with porous materials. The simulations use statistical mechanics to predict the most probable configurations of molecules on a surface. ijstr.org

For instance, MC simulations have been employed to study the adsorption of water pollutants on all-silica zeolites and water molecules within metal-organic frameworks (MOFs). ijstr.orgphyschemres.org In these studies, a simulation box containing the surface (e.g., a zeolite framework) and the adsorbate molecules is created. ijstr.org The simulation then randomly attempts various molecular moves—such as translation, rotation, and insertion/deletion—and accepts or rejects these moves based on their energetic favorability, ultimately revealing the equilibrium adsorption behavior. ijstr.org

These simulations can determine key properties such as loading capacities, adsorption isotherms, and the specific sites on the surface where the molecule prefers to adsorb. ijstr.orgphyschemres.org For imidazole derivatives, which are often studied as corrosion inhibitors, MC simulations could model their adsorption onto a metal surface, identifying the optimal orientation and interaction energies, which are crucial for forming a protective layer. While specific MC simulation data for 1-(1H-imidazol-4-yl)propan-1-one is not available in the provided search results, the methodology remains a powerful tool for predicting its surface science characteristics.

In Silico Prediction of Biological Activity and Molecular Properties

In silico tools play a pivotal role in modern drug discovery by predicting the biological activities and physicochemical properties of chemical compounds before they are synthesized. dntb.gov.ua This predictive approach saves significant time and resources. For 1-(1H-imidazol-4-yl)propan-1-one, various molecular properties can be computationally estimated to assess its potential as a drug candidate.

Computational models can predict a compound's drug-likeness based on criteria such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. bohrium.com Studies on related benzimidazole (B57391) derivatives have utilized software like Molinspiration and Molsoft to calculate these properties and filter compounds for synthesis. bohrium.com

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using platforms like SwissADME and pkCSM. tandfonline.com These tools assess factors such as gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity, providing a comprehensive virtual profile of a compound's likely behavior in the human body. tandfonline.com While specific predictions for 1-(1H-imidazol-4-yl)propan-1-one are not detailed, the computed properties for its isomer, 1-(1H-imidazol-2-yl)propan-1-one, offer valuable comparative data.

Table 2: Computed Molecular Properties for an Isomer, 1-(1H-imidazol-2-yl)propan-1-one Note: Data is for the isomer 1-(1H-imidazol-2-yl)propan-1-one as a proxy for the target compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O | PubChem mdpi.com |

| Molecular Weight | 124.14 g/mol | PubChem mdpi.com |

| XLogP3-AA (LogP) | 0.5 | PubChem mdpi.com |

| Hydrogen Bond Donor Count | 1 | PubChem mdpi.com |

| Hydrogen Bond Acceptor Count | 2 | PubChem mdpi.com |

| Rotatable Bond Count | 2 | PubChem mdpi.com |

| Topological Polar Surface Area | 45.8 Ų | PubChem mdpi.com |

Mechanistic Studies and Structure Activity Relationship Sar in Non Clinical Contexts

Reaction Mechanism Elucidation in the Synthesis of Imidazole-Propanones

The construction of the imidazole (B134444) ring, a key component of 1-(1H-imidazol-4-yl)propan-1-one, can be achieved through various synthetic routes, each with distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired substitution patterns.

Investigation of Catalytic Processes in Imidazole Ring Synthesis

Various catalytic systems have been developed to enhance the efficiency and selectivity of imidazole synthesis. Metal-catalyzed and metal-free processes have been reported for the construction of the imidazole core. rsc.org For instance, diruthenium(II) catalysts have been used in a "borrowing hydrogen" process for the three-component reaction between a benzylic alcohol, a 1,2-diketone, and ammonium (B1175870) acetate (B1210297) under aerobic conditions. rsc.org

Fluoroboric acid-derived catalyst systems, including aqueous HBF4, solid-supported HBF4, and metal tetrafluoroborates, have been investigated for the multi-component synthesis of imidazoles. rsc.org HBF4–SiO2 has been identified as a particularly effective catalyst for both three-component and four-component reactions to produce tri- and tetrasubstituted imidazoles, respectively. rsc.org The choice of catalyst can also influence the selectivity between the formation of trisubstituted and tetrasubstituted imidazoles. rsc.org For example, metal salts of weak protic acids like tetrafluoroborates tend to favor the formation of tetrasubstituted imidazoles. rsc.org

Copper-catalyzed reactions are also prevalent in imidazole synthesis. organic-chemistry.org For example, a copper-catalyzed reaction between amines and enones can produce 1,2,4-substituted imidazoles. rsc.org The mechanism is proposed to involve copper-promoted imine and iodonium (B1229267) formation, followed by intramolecular cyclization and aromatization. rsc.org

Exploration of Cyclization and Aromatization Pathways

The formation of the imidazole ring inherently involves cyclization and subsequent aromatization steps. rsc.org In one synthetic approach, the reaction of hydroxylamine (B1172632) with ethyl glyoxalate forms an N-oxide intermediate, which then undergoes cyclization and dehydrative aromatization to yield a 1-hydroxyimidazole. rsc.org This intermediate can then be further reacted to produce the desired NH-imidazole. rsc.org

Another pathway involves the in situ generation of diketone equivalents from the ruthenium-catalyzed oxidation of alkynes. rsc.org The resulting amino imine, formed by the reaction with ammonia (B1221849), reacts with formaldehyde (B43269), followed by intramolecular cyclization and aromatization to afford the imidazole product. rsc.org

The van Leusen imidazole synthesis provides another route where the initial step is the deprotonation of TosMIC (tosylmethyl isocyanide) to form a stabilized carbanion. mdpi.com This carbanion attacks a carbon-nitrogen double bond, leading to an intermediate that undergoes intramolecular cyclization to form the imidazole ring. mdpi.com

Structure-Activity Relationship (SAR) Studies for Related Imidazole-Propanone Derivatives (Focus on Theoretical and In Vitro Findings)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For imidazole-propanone derivatives, these studies often focus on modifications to the spacer length, aromatic moieties, and substitution patterns on the imidazole ring. researchgate.netjopir.in

Impact of Spacer Length and Aromatic Moieties on Predicted Biological Efficacy

The nature of the spacer connecting the imidazole ring to other parts of a molecule and the types of aromatic groups present can significantly impact the predicted biological efficacy. While specific SAR data for 1-(1H-imidazol-4-yl)propan-1-one is not detailed in the provided search results, general principles from related imidazole derivatives can be inferred. The addition of an amino alkyl chain through a Mannich reaction can modify the biological profile of the parent drug. plantarchives.org

The table below summarizes the impact of structural modifications on the predicted biological activity of various imidazole derivatives, providing insights that could be relevant to imidazole-propanones.

| Structural Modification | Impact on Predicted Biological Efficacy | Reference |

| Addition of amino alkyl chain | Modifies biological profile and physicochemical characteristics | plantarchives.org |

| Halogen substitution on phenyl ring | Affects biological activity of 1-(1H-imidazol-1-yl)-4-phenylbutanes | longdom.org |

| Size and bulkiness | Influences overall antifungal potency | nih.gov |

| Polar and lipophilic interactions | Correlates with antifungal activity | nih.gov |

Influence of Imidazole Ring Substitution Patterns on Chemical and Predicted Biological Function

The substitution pattern on the imidazole ring is a critical determinant of its chemical properties and predicted biological function. researchgate.netjopir.in The presence of different substituents can alter the electronic nature of the ring, affecting its reactivity and interactions with biological targets. numberanalytics.com

For example, the presence of electron-withdrawing groups at the C-4 position of the imidazole ring has been suggested to enhance anti-inflammatory activity in some derivatives. researchgate.net In the synthesis of 2,4,5-triphenyl-1H-imidazoles, the substitution pattern is determined by the starting materials, such as benzil, an aldehyde, and ammonium acetate. tsijournals.com

Quantitative Structure-Activity Relationship (QSAR) studies on a large set of imidazole derivatives have shown that antifungal activity can be statistically correlated with physicochemical and structural properties. nih.gov These studies highlight the importance of parameters related to size, bulkiness, and lipophilicity in determining biological potency. nih.gov

The following table outlines the influence of imidazole ring substitution on its properties and predicted functions.

| Imidazole Ring Substitution | Influence on Chemical/Predicted Biological Function | Reference |

| Substitution at the 1-position | Prevents further Mannich reactions | datapdf.com |

| Electron-withdrawing groups | Facilitate nucleophilic substitution | tsijournals.comnumberanalytics.com |

| Electron-withdrawing groups at C-4 | May enhance anti-inflammatory activity | researchgate.net |

| Varied substituents | Affects antifungal activity based on size, bulkiness, and lipophilicity | nih.gov |

Non Clinical and Functional Applications in Chemical Research

Role as Precursors and Intermediates in Broader Organic Synthesis

The imidazole (B134444) nucleus is a fundamental building block in organic synthesis, frequently incorporated into a vast array of natural products and pharmacologically active compounds. researchgate.netchemijournal.com While extensive literature covers the synthesis of diverse imidazole-containing structures, specific documentation detailing the use of 1-(1H-imidazol-4-yl)propan-1-one as a direct precursor or intermediate is not widely available in published research. However, based on its functional groups—a ketone and an imidazole ring with an unsubstituted nitrogen—its potential synthetic utility can be inferred.

The imidazole ring itself is thermally stable and resistant to various reaction conditions. researchgate.net The ketone functional group in 1-(1H-imidazol-4-yl)propan-1-one offers a reactive site for numerous organic transformations. For instance, it can undergo reduction with reagents like sodium borohydride (B1222165) (NaBH4) to yield the corresponding secondary alcohol, a common step in the synthesis of more complex molecules. nih.gov This transformation is a key step in creating arylethanolimidazole derivatives, which have been studied for their biological activities. mdpi.com

Furthermore, the ketone can participate in condensation reactions. The imidazole ring, particularly the nitrogen atoms, can be a site for N-alkylation or acylation, allowing for the introduction of various substituents to modify the molecule's properties. researchgate.net The synthesis of (4H)-imidazol-4-ones, an important structural motif, often involves multi-step reactions starting from simpler building blocks, highlighting the broad synthetic potential of imidazole-based compounds. nih.govrsc.org The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-5-(benzyloxy)-1H-indole-2-carboxamide, for example, involves the use of 3-(1H-imidazol-1-yl)propan-1-amine as an intermediate, showcasing how imidazole derivatives with propyl chains are utilized in constructing larger, more complex molecules. nih.gov

Application in Coordination Polymer Chemistry as Ligands

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The imidazole moiety is a well-established ligand in this field due to the coordinating ability of its nitrogen atoms. While there is no specific literature detailing the use of 1-(1H-imidazol-4-yl)propan-1-one as a ligand in coordination polymer chemistry, the structural features of the molecule suggest its potential for such applications.

Research has demonstrated the use of similar imidazole-containing ligands in the synthesis of coordination polymers. For example, ligands such as 1,4-di(1H-imidazol-4-yl)benzene and 3-(1H-imidazol-1-yl)propanoate have been successfully used to create coordination polymers with metal ions like Cd(II) and Zn(II). mdpi.comchemrxiv.orgchemrxiv.org In these structures, the imidazole nitrogen atoms coordinate with the metal centers. For instance, in zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, each zinc atom is connected to two imidazole nitrogens and two carboxylate groups from four different ligands. chemrxiv.org Similarly, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene has been used to synthesize coordination polymers where the imidazole nitrogen atoms coordinate to Zn(II) or Cu(II) ions. mdpi.com

Given these examples, it is plausible that 1-(1H-imidazol-4-yl)propan-1-one could act as a monodentate or bidentate ligand, with the imidazole nitrogen participating in coordination to a metal center. The ketone's oxygen atom could also potentially be involved in coordination, leading to the formation of diverse structural motifs in coordination polymers.

Enzyme and Receptor Interaction Studies (In Vitro and In Silico)

The imidazole scaffold is a common feature in many biologically active molecules, and as such, derivatives of imidazole are frequently studied for their interactions with various enzymes and receptors.

Heme oxygenase-1 (HO-1) is an enzyme that catalyzes the degradation of heme. Its overexpression is linked to certain cancers, making it a therapeutic target. A class of HO-1 inhibitors is based on an azole structure, typically an imidazole or triazole ring, connected to a hydrophobic group by a linker. mdpi.commdpi.com Structure-activity relationship (SAR) studies have shown that the nature of this linker can influence inhibitory activity, and linkers containing ketone or hydroxyl groups have been investigated. acs.org

While 1-(1H-imidazol-4-yl)propan-1-one has not been specifically highlighted as a potent HO-1 inhibitor in major studies, its core structure fits the general pharmacophore of azole-based HO-1 inhibitors. Research on related compounds, such as arylethanolimidazoles, has shown that a hydroxyl group in the linker can be crucial for potency. mdpi.com For example, the reduction of the ketone in a related compound to an alcohol was explored to improve activity. nih.gov Studies on 1-aryl-2-(1H-imidazol-1-yl)ethanones, which also possess a ketone function, have identified potent HO-1 inhibitors among this class. researchgate.net This suggests that the propanone chain of 1-(1H-imidazol-4-yl)propan-1-one could place the imidazole ring in a suitable orientation to interact with the heme iron in the active site of HO-1.

| Compound | Description | HO-1 IC50 (μM) | HO-2 IC50 (μM) | Reference |

|---|---|---|---|---|

| Azalanstat (Reference) | Lead compound for azole-based HO-1 inhibitors | - | - | nih.gov |

| Compound 3 | N-Benzhydryl-2-(1H-imidazol-1-yl)acetamide | 28.8 | 14.4 | mdpi.com |

| Compound 4d | N-(3-(1H-Imidazol-1-yl)propyl)-5-(benzyloxy)-1-methyl-1H-indole-2-carboxamide | 1.03 | - | nih.gov |

| Molecule 10 | An imidazole-like ligand | 1.01 | - | nih.gov |

| Molecule 12 | An imidazole-like ligand | 0.90 | - | nih.gov |

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of substances. Imidazole-containing compounds are well-known for their ability to inhibit CYP enzymes. nih.govnih.gov This inhibition typically occurs through the coordination of one of the nitrogen atoms of the imidazole ring to the heme iron atom within the enzyme's active site. wikipedia.org

Numerous imidazole-based drugs, such as the antifungal agent ketoconazole, are potent inhibitors of CYP enzymes, particularly CYP3A4. nih.gov Studies on other imidazole derivatives, like imidafenacin, have confirmed that their metabolism is primarily mediated by CYP3A4 and that they can be subject to drug-drug interactions with other CYP3A4 inhibitors. nih.gov Furthermore, the compound (1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine) has been shown to be a mechanism-based inactivator of CYP2D6. nih.gov

Although no specific studies on the interaction of 1-(1H-imidazol-4-yl)propan-1-one with CYP enzymes are available, its chemical structure, particularly the presence of an accessible imidazole nitrogen, suggests a potential for such interactions. The likelihood and specificity of this interaction would depend on how the rest of the molecule orients within the specific CYP isoform's active site.

Phosphodiesterases (PDEs) are enzymes that regulate the cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibitors of these enzymes have therapeutic applications in a variety of diseases. The imidazole scaffold has been explored for its potential to inhibit PDEs.

A class of imidazole compounds, originally designed as potential cAMP PDE inhibitors, was found to have potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease, by increasing cAMP levels. nih.gov This suggests that these imidazole derivatives indeed interact with and inhibit PDEs. Another study reported that imidazole itself can affect PDE activity, though its effects differ from those of classical PDE inhibitors like papaverine (B1678415) and theophylline, and it can stimulate C-PDE in the heart while having no effect on the liver enzyme. nih.gov While direct research on 1-(1H-imidazol-4-yl)propan-1-one as a PDE inhibitor is lacking, the findings for the broader class of imidazole derivatives indicate that this is a potential area for investigation.

The NOD-like receptor protein 3 (NLRP3) inflammasome is a component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in a number of inflammatory diseases, making it an attractive drug target. nih.gov

Several small-molecule inhibitors of the NLRP3 inflammasome contain an imidazole or a related benzimidazole (B57391) core. For example, the synthetic compound 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole (Fc11a-2) has been shown to inhibit NLRP3 inflammasome activation and is effective in a mouse model of colitis. nih.gov This compound acts by inhibiting the cleavage of pro-caspase-1. nih.gov Other compounds, such as the diarylsulfonylurea-containing MCC950, are potent and selective inhibitors of the NLRP3 inflammasome. nih.gov The fact that imidazole-containing structures can act as NLRP3 inhibitors suggests that the scaffold of 1-(1H-imidazol-4-yl)propan-1-one could serve as a basis for the design and synthesis of novel NLRP3 inflammasome inhibitors.

Alpha-2 Adrenoceptor Binding and Agonist/Antagonist Research

The imidazole core is a key pharmacophore in many compounds targeting adrenergic receptors. While direct research on 1-(1H-imidazol-4-yl)propan-1-one's specific binding to alpha-2 (α₂) adrenoceptors is not extensively documented, studies on structurally related imidazole derivatives highlight their significance in this area. The nature of substituents on the imidazole ring and its connecting chain plays a critical role in determining affinity and functional activity (agonist or antagonist) at α₂-adrenoceptor subtypes. nih.gov

For instance, research into analogs of the potent α₂-adrenoceptor agonist medetomidine (B1201911) has shown that modifications to the bridge between the imidazole and another aromatic ring are crucial for activity. The compound 4-[1-(1-naphthyl)ethyl]-1H-imidazole is a highly potent and selective α₂-adrenoceptor agonist. nih.gov Structure-activity relationship (SAR) studies on this class of molecules revealed that even small changes, such as replacing a methyl group with a carbonyl group, significantly impact potency and selectivity. nih.gov

Furthermore, other complex imidazole-containing molecules have been developed as highly selective α₂-adrenoceptor agonists. A notable example is N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N'-methylurea, which demonstrates high affinity and selectivity for the human α₂C-adrenoceptor subtype over the α₂A and α₂B subtypes. nih.gov This compound's design, which features an imidazol-4-ylmethyl group, underscores the importance of the 4-substituted imidazole scaffold for achieving receptor subtype selectivity. nih.gov These findings collectively suggest that the 1-(1H-imidazol-4-yl)propan-1-one structure could serve as a valuable starting point or fragment for designing novel α₂-adrenoceptor ligands.

Table 1: Alpha-2 Adrenoceptor Activity of Related Imidazole Derivatives

| Compound Name | Receptor Target(s) | Observed Activity | Reference |

|---|---|---|---|

| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | α₁- and α₂-adrenoceptors | Potent, selective α₂-adrenoceptor agonist | nih.gov |

| N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N'-methylurea | α₂C-adrenoceptor | High-affinity, selective agonist (Kᵢ = 12 nM) | nih.gov |

Sigma-2 Receptor Ligand Research

The sigma-2 (σ₂) receptor, now identified as the transmembrane protein TMEM97, is a target of significant interest for its role in cellular proliferation, cholesterol homeostasis, and various neurological conditions. nih.govnih.govmdpi.com The receptor is often overexpressed in tumors, making it a target for diagnostic imaging and potential cancer therapies. nih.govmdpi.com

Imidazole and its derivatives, particularly benzimidazole structures, have been instrumental in the development of selective σ₂ receptor ligands. nih.govresearchgate.net Researchers have synthesized and evaluated compounds with high affinity for the σ₂ receptor while maintaining low affinity for the related σ₁ receptor, a crucial aspect for developing targeted therapeutics. nih.govnih.gov For example, the compound CM398, a benzimidazol-2(3H)-one derivative, was developed as a highly selective σ₂ receptor ligand with over 1000-fold selectivity compared to the σ₁ receptor. nih.govresearchgate.net

Studies have highlighted that scaffolds containing saturated cyclic amines are particularly effective for designing high-affinity sigma receptor ligands. researchgate.net The structural features of 1-(1H-imidazol-4-yl)propan-1-one, specifically the imidazole ring and the flexible propanone linker, align with the general pharmacophoric requirements for sigma receptor binding. The "1-one" scaffold itself has been noted as a useful tool for studying σ₂ receptors in living cells. researchgate.net This positions the compound as a potential building block for creating novel and selective σ₂ receptor ligands for research and therapeutic exploration. researchgate.netresearchgate.net

Table 2: Research on Related Sigma-2 Receptor Ligands

| Compound Name/Type | Key Finding | Implication/Relevance | Reference |

|---|---|---|---|

| CM398 | Highly selective σ₂ receptor ligand (σ₁/σ₂ selectivity > 1000) | Demonstrates the utility of benzimidazole-like scaffolds for achieving high selectivity. | nih.govresearchgate.net |

| General σ₂ Ligands | Found to be anti-allodynic in neuropathic pain models. | Confirms the therapeutic potential of targeting the σ₂ receptor. | nih.gov |

| 1-one scaffold | Mentioned as a tool to study σ₂ receptors in living cells. | Directly relates the propanone structure to σ₂ receptor research. | researchgate.net |

Investigational Studies in Corrosion Inhibition (for related propanone structures)

The prevention of metal corrosion is a critical industrial challenge, and the use of organic inhibitors is an effective strategy. Compounds containing heteroatoms like nitrogen and sulfur, as well as π-systems, are known to be efficient corrosion inhibitors because they can adsorb onto the metal surface, forming a protective barrier. nih.govresearchgate.net

Both imidazole and propanone-related structures have been investigated for this purpose. Imidazoline (B1206853) derivatives, which share the heterocyclic amine structure with imidazole, have been shown to be excellent, eco-friendly corrosion inhibitors for steel in acidic environments. nih.gov For example, a novel alkyl glycoside cationic imaginary ammonium (B1175870) salt (FATG), which incorporates an imidazoline molecule, demonstrated a maximum inhibition efficiency of 96.81% for Q235 steel in 1 M HCl. nih.gov The mechanism involves the adsorption of the inhibitor onto the steel surface, a process that follows the Langmuir adsorption isotherm. nih.gov

Similarly, compositions containing propanol (B110389) and related ketone structures, such as diacetone alcohol, have been formulated as effective corrosion inhibitors. google.comgoogle.com These compounds can act synergistically with other components to protect metal surfaces from acid attack. google.com The combination of the nitrogen-rich imidazole ring and the oxygen-containing propanone group in 1-(1H-imidazol-4-yl)propan-1-one suggests it possesses the key structural features required for effective adsorption and corrosion inhibition.

Table 3: Corrosion Inhibition Efficiency of Related Structures

| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (IE) | Reference |

|---|---|---|---|---|

| Imidazoline-modified glucose derivative (FATG) | Q235 Steel | 1 M HCl | 96.81% | nih.gov |

| Azo rhodanine (B49660) derivatives | Copper | 2 M HNO₃ | >90% (concentration dependent) | researchgate.net |

| 2-Propanol derivatives | Ferrous Metals | Functional Fluids | Effective at 0.01-5 wt. % | google.com |

Development as Scaffolds for Advanced Chemical Probes and Tools in Biological Systems

A chemical probe is a high-quality small molecule used to study protein function and biological pathways with precision. nih.gov The imidazole ring is a privileged scaffold in medicinal chemistry and chemical biology due to its diverse biological activities and its ability to serve as a core structure for building more complex molecules. evitachem.com

The 1-(1H-imidazol-4-yl)propan-1-one structure is an exemplary scaffold for developing advanced chemical probes. The imidazole moiety can participate in key interactions with biological targets, such as coordinating with metal ions in metalloenzymes or forming hydrogen bonds, while the propanone linker allows for synthetic modifications to optimize potency, selectivity, and other properties. evitachem.commdpi.com

Research has demonstrated the utility of imidazole-based scaffolds in developing inhibitors for a wide range of protein targets:

Kinase Inhibitors: Novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have been synthesized as inhibitors of p38 MAP kinase, a key protein in inflammatory pathways. nih.gov

Antifungal Agents: Imidazole-containing chalcones and oxime esters have been developed as potent antifungal agents that target the fungal enzyme cytochrome P450 14α-demethylase. mdpi.commdpi.com

Enzyme Inhibitors: Imidazole-based compounds have been designed to inhibit Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer. mdpi.com In these inhibitors, the imidazole nitrogen coordinates the heme iron, while other parts of the molecule are modified to enhance selectivity. mdpi.com

Table 4: Imidazole-Based Scaffolds as Chemical Probes and Inhibitors

| Imidazole Derivative Type | Biological Target | Application | Reference |

|---|---|---|---|

| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amides | p38 MAP Kinase | Anti-inflammatory research | nih.gov |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | Fungal Cytochrome P450 (CYP51) | Anti-Candida agent development | mdpi.com |

| Imidazole-ethanol derivatives | Heme Oxygenase-1 (HO-1) | Anticancer research | mdpi.com |

| Imidazole-containing chalcones | Fungal targets | Anti-aspergillus activity studies | mdpi.com |

Studies on Improving Pharmacokinetics of Other Drugs through Enzyme Inhibition